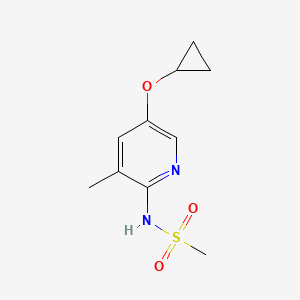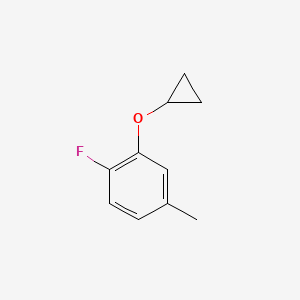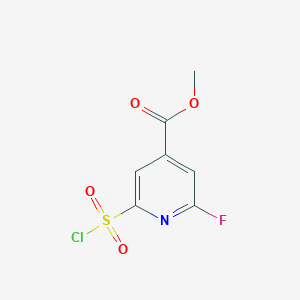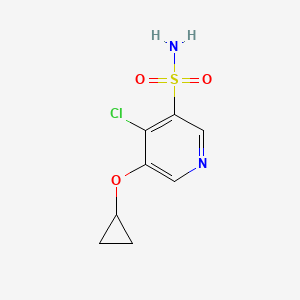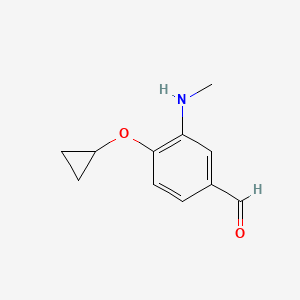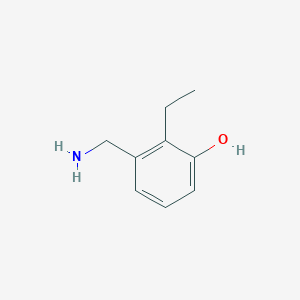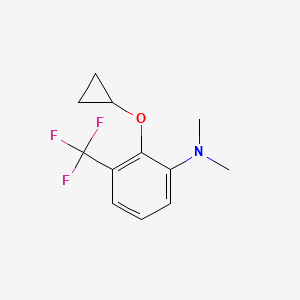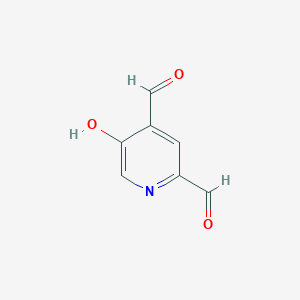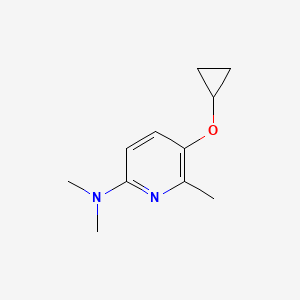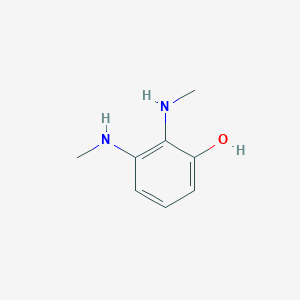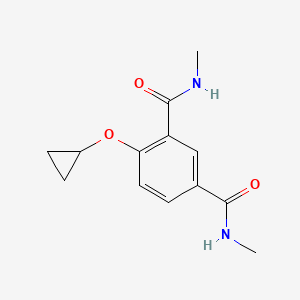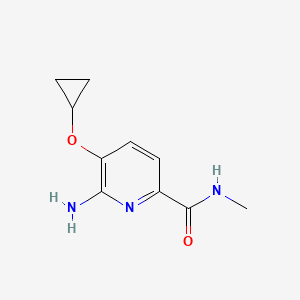
6-Amino-5-cyclopropoxy-N-methylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-cyclopropoxy-N-methylpicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The cyclopropoxy group is introduced through a substitution reaction, and the amino group is added via an amination reaction. The N-methyl group is incorporated through a methylation process. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents .
化学反応の分析
Types of Reactions
6-Amino-5-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The cyclopropoxy and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
科学的研究の応用
6-Amino-5-cyclopropoxy-N-methylpicolinamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Amino-5-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
6-Amino-5-bromo-N-methylpicolinamide: Similar structure but with a bromine atom instead of a cyclopropoxy group.
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: Contains a fluorophenoxy group instead of a cyclopropoxy group.
Uniqueness
6-Amino-5-cyclopropoxy-N-methylpicolinamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
6-amino-5-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-10(14)7-4-5-8(9(11)13-7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13)(H,12,14) |
InChIキー |
XNSNKEJHQRSCOP-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC(=C(C=C1)OC2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




